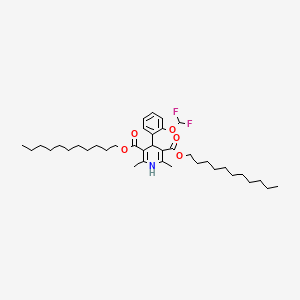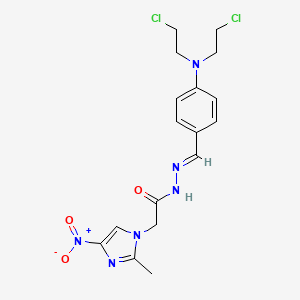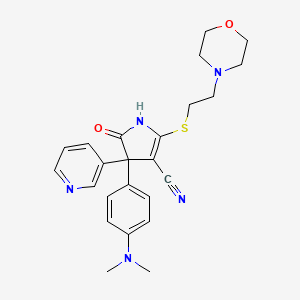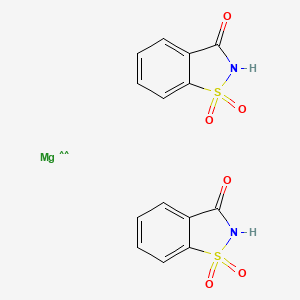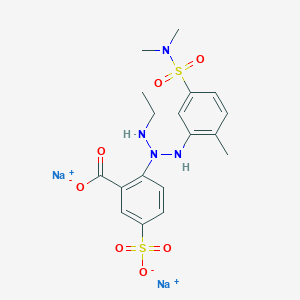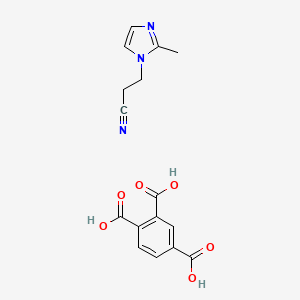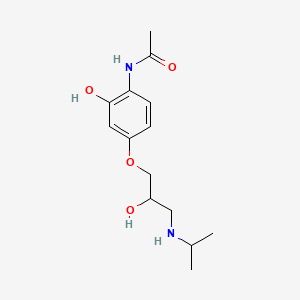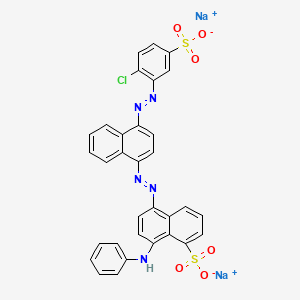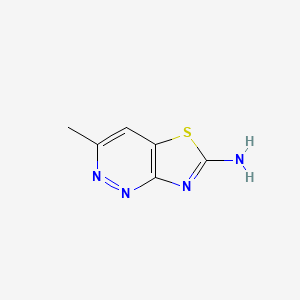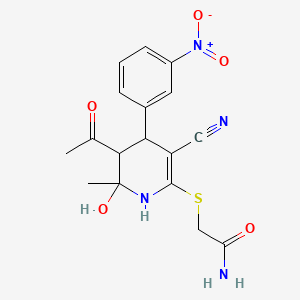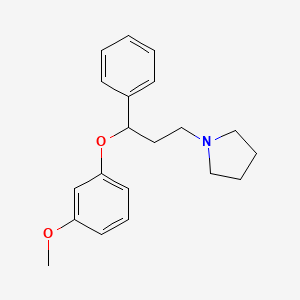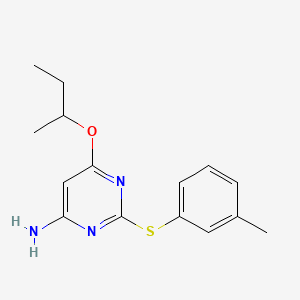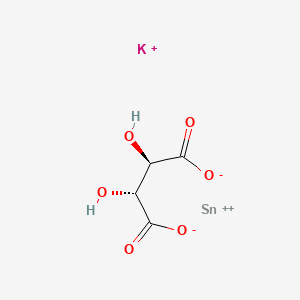
Tin potassium tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin potassium tartrate is a chemical compound that combines tin, potassium, and tartrate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is often used as a catalyst and in electroplating processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin potassium tartrate can be synthesized through the reaction of potassium tartrate with tin salts. One common method involves dissolving potassium tartrate in water and then adding a tin salt, such as tin(II) chloride, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound involves larger-scale reactions with precise control over temperature, pH, and concentration of reactants. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Tin potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can also be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another ion or molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin, while reduction could produce lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Tin potassium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in electroplating processes to deposit tin coatings on various substrates, enhancing their corrosion resistance and electrical conductivity.
Wirkmechanismus
The mechanism by which tin potassium tartrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the reaction by lowering the activation energy and providing an alternative reaction pathway. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Potassium Tartrate: A related compound used in food and pharmaceutical industries.
Tin(II) Chloride: Another tin compound with applications in electroplating and as a reducing agent.
Potassium Sodium Tartrate: Known for its use in Fehling’s solution and as a catalyst in organic synthesis.
Uniqueness: Tin potassium tartrate is unique due to its combination of tin and tartrate ions, which imparts specific chemical properties that are not found in other similar compounds. Its ability to act as a catalyst and its applications in electroplating make it distinct from other tin or tartrate compounds.
Eigenschaften
CAS-Nummer |
73926-79-1 |
|---|---|
Molekularformel |
C4H4KO6Sn+ |
Molekulargewicht |
305.88 g/mol |
IUPAC-Name |
potassium;(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.K.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+1;+2/p-2/t1-,2-;;/m1../s1 |
InChI-Schlüssel |
CJVUOQNAMHTLKR-OLXYHTOASA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


